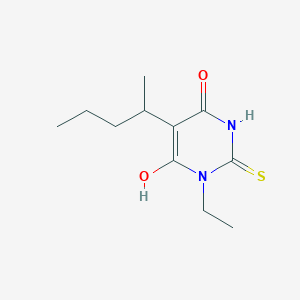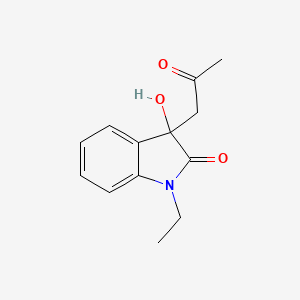
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indolones and has been found to have anti-inflammatory and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been found to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating inflammation and pain. This compound has been found to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which further contribute to the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in various animal models of disease, including multiple sclerosis, colitis, and arthritis. This compound has also been found to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have analgesic effects, reducing pain in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and has a consistent purity. Additionally, this compound has been found to have good oral bioavailability, making it suitable for oral administration in animal studies. However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not yet been tested in human clinical trials, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the endocannabinoid system. Another direction is to test the efficacy of this compound in human clinical trials for the treatment of neuroinflammatory diseases, pain, and anxiety disorders. Additionally, this compound could be modified to optimize its pharmacokinetic properties, such as increasing its half-life or reducing its potential for off-target effects. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its potential clinical applications.
Synthesis Methods
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step synthesis method. The first step involves the reaction of 1,3-dihydro-2H-indol-2-one with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then subjected to hydrolysis to form the carboxylic acid. The carboxylic acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxopropylamine to form this compound.
Scientific Research Applications
1-ethyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of pain and anxiety disorders.
properties
IUPAC Name |
1-ethyl-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-11-7-5-4-6-10(11)13(17,12(14)16)8-9(2)15/h4-7,17H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAEUZDNCEMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)

![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)
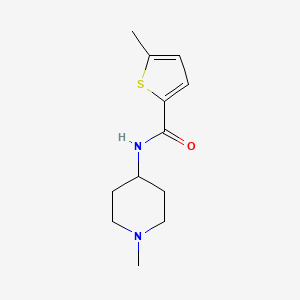
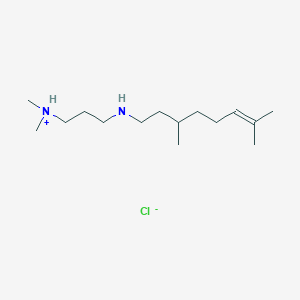
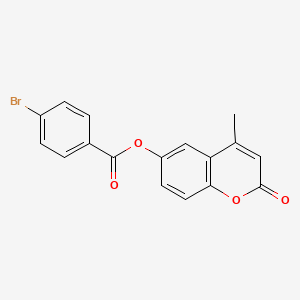
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
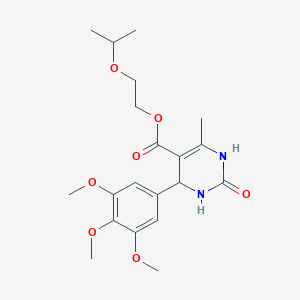
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)
